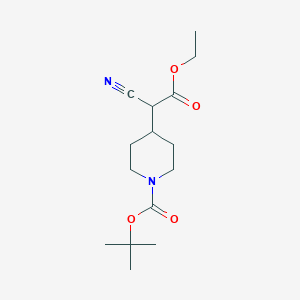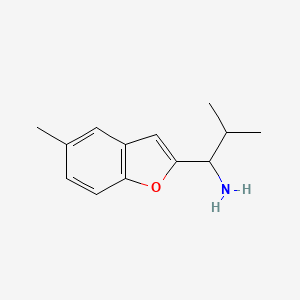![molecular formula C12H17NO5S B13492869 1-Butanesulfonic acid, 4-[[(phenylmethoxy)carbonyl]amino]- CAS No. 768354-41-2](/img/structure/B13492869.png)
1-Butanesulfonic acid, 4-[[(phenylmethoxy)carbonyl]amino]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butanesulfonic acid, 4-[[(phenylmethoxy)carbonyl]amino]- is a chemical compound with a complex structure that includes a sulfonic acid group and a phenylmethoxycarbonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butanesulfonic acid, 4-[[(phenylmethoxy)carbonyl]amino]- typically involves multiple steps. One common method involves the reaction of butanesulfonic acid with phenylmethoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
1-Butanesulfonic acid, 4-[[(phenylmethoxy)carbonyl]amino]- can undergo various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonates.
Reduction: The phenylmethoxycarbonyl group can be reduced to form the corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonic acid group is replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions
Major Products Formed
Oxidation: Sulfonates
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
1-Butanesulfonic acid, 4-[[(phenylmethoxy)carbonyl]amino]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes .
Mécanisme D'action
The mechanism of action of 1-Butanesulfonic acid, 4-[[(phenylmethoxy)carbonyl]amino]- involves its interaction with specific molecular targets. The sulfonic acid group can act as a strong acid, donating protons and participating in acid-catalyzed reactions. The phenylmethoxycarbonyl group can interact with enzymes and other proteins, potentially inhibiting their activity or altering their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Butanesulfonic acid: Lacks the phenylmethoxycarbonyl group, making it less versatile in certain reactions.
Phenylmethoxycarbonyl chloride: Used as a protecting group in organic synthesis but lacks the sulfonic acid functionality.
Sulfonamides: Share the sulfonic acid group but have different substituents, leading to varied reactivity and applications .
Uniqueness
1-Butanesulfonic acid, 4-[[(phenylmethoxy)carbonyl]amino]- is unique due to the combination of the sulfonic acid and phenylmethoxycarbonyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry .
Propriétés
Numéro CAS |
768354-41-2 |
|---|---|
Formule moléculaire |
C12H17NO5S |
Poids moléculaire |
287.33 g/mol |
Nom IUPAC |
4-(phenylmethoxycarbonylamino)butane-1-sulfonic acid |
InChI |
InChI=1S/C12H17NO5S/c14-12(13-8-4-5-9-19(15,16)17)18-10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2,(H,13,14)(H,15,16,17) |
Clé InChI |
WSELKUJRJCEHGR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)NCCCCS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



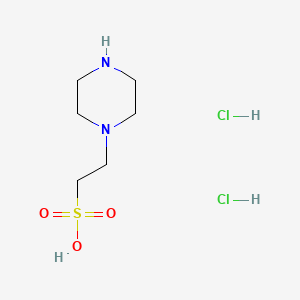
![Methyl 6,6-dioxo-6lambda6-thia-3-azabicyclo[3.2.0]heptane-1-carboxylate hydrochloride](/img/structure/B13492818.png)
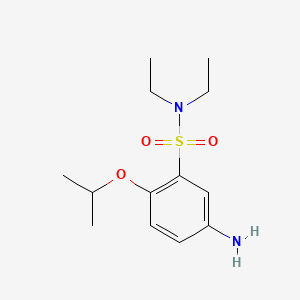
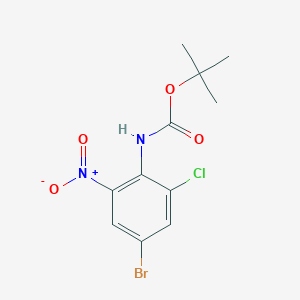
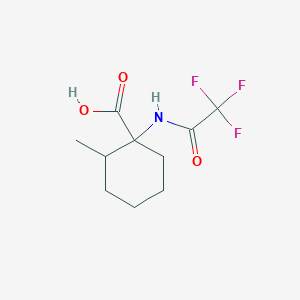


![tert-butyl 2-{2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl}acetate](/img/structure/B13492841.png)
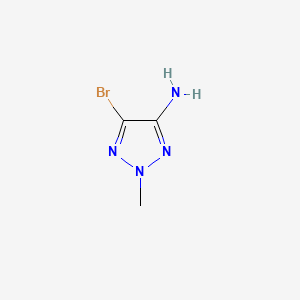
![2-{1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine dihydrochloride](/img/structure/B13492846.png)
